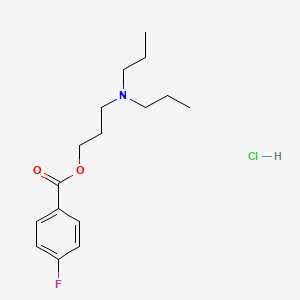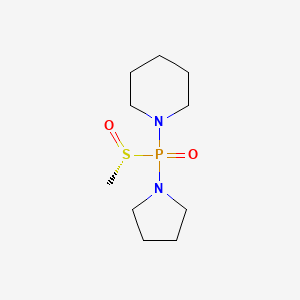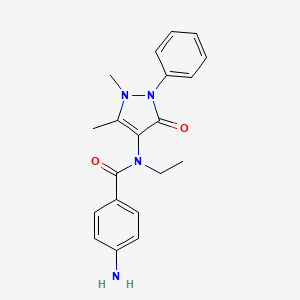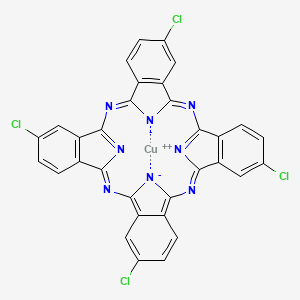
Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is a coordination compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound is known for its high thermal stability, nonlinear optical activity, and catalytic capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- typically involves the reaction of copper salts with tetrachlorophthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF) and a base like sodium methoxide. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phthalocyanine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
Oxidation: Formation of oxidized phthalocyanine derivatives.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Applications De Recherche Scientifique
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its high thermal stability and catalytic properties.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Used in the production of dyes and pigments due to its intense color and stability.
Mécanisme D'action
The mechanism of action of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- involves its ability to interact with molecular targets through coordination chemistry. The compound can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- Zinc phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Uniqueness
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is unique due to its tetrachloro substitution, which enhances its chemical reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Numéro CAS |
16040-69-0 |
|---|---|
Formule moléculaire |
C32H12Cl4CuN8 |
Poids moléculaire |
713.8 g/mol |
Nom IUPAC |
copper;6,15,24,33-tetrachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12Cl4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
Clé InChI |
BYBLFAOJNIFPEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)Cl)C(=N7)N=C2[N-]3)Cl)C9=C4C=CC(=C9)Cl.[Cu+2] |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
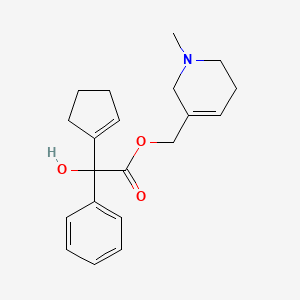

![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

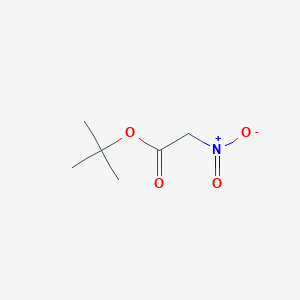
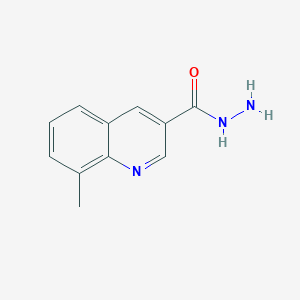
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
